Arsine oxide, (3-amino-4-(2-hydroxyethoxy)phenyl)-
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Overview
Description
Arsine oxide, (3-amino-4-(2-hydroxyethoxy)phenyl)- is a chemical compound with the molecular formula C8H10AsNO3. It is known for its unique structure, which includes an arsine oxide group attached to a phenyl ring substituted with an amino group and a hydroxyethoxy group.
Preparation Methods
The synthesis of arsine oxide, (3-amino-4-(2-hydroxyethoxy)phenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 3-amino-4-bromophenol with ethylene glycol in the presence of a base to form the hydroxyethoxy derivative. This intermediate is then reacted with an arsenic-containing reagent, such as arsenic trioxide, under oxidative conditions to yield the desired arsine oxide compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Arsine oxide, (3-amino-4-(2-hydroxyethoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized further to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The amino and hydroxyethoxy groups can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Arsine oxide, (3-amino-4-(2-hydroxyethoxy)phenyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other arsenic-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving abnormal cell growth.
Mechanism of Action
The mechanism of action of arsine oxide, (3-amino-4-(2-hydroxyethoxy)phenyl)- involves its interaction with molecular targets within cells. The compound can bind to specific proteins and enzymes, altering their activity and affecting cellular pathways. This can lead to changes in cell growth, differentiation, and apoptosis. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with signaling pathways related to oxidative stress and cellular metabolism .
Comparison with Similar Compounds
Arsine oxide, (3-amino-4-(2-hydroxyethoxy)phenyl)- can be compared with other similar compounds, such as:
Arsine oxide, (4-hydroxyphenyl)-: This compound lacks the amino and hydroxyethoxy groups, making it less versatile in chemical reactions.
Arsine oxide, (3-amino-4-methoxyphenyl)-: This compound has a methoxy group instead of a hydroxyethoxy group, which affects its solubility and reactivity.
Arsine oxide, (3-amino-4-ethoxyphenyl)-:
The uniqueness of arsine oxide, (3-amino-4-(2-hydroxyethoxy)phenyl)- lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64048-94-8 |
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Molecular Formula |
C8H10AsNO3 |
Molecular Weight |
243.09 g/mol |
IUPAC Name |
2-(2-amino-4-arsorosophenoxy)ethanol |
InChI |
InChI=1S/C8H10AsNO3/c10-7-5-6(9-12)1-2-8(7)13-4-3-11/h1-2,5,11H,3-4,10H2 |
InChI Key |
ULYJKALLWCFWKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[As]=O)N)OCCO |
Origin of Product |
United States |
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